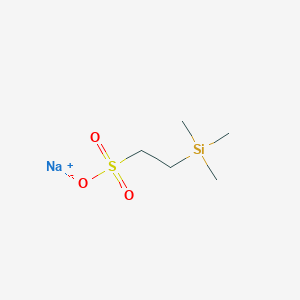

2-(triméthylsilyl)éthane-1-sulfonate de sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium 2-(trimethylsilyl)ethane-1-sulfonate is an organosulfur compound with the molecular formula (CH₃)₃SiCH₂CH₂SO₃Na. It is a white crystalline solid that is soluble in water and commonly used in various chemical reactions and industrial applications. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.

Applications De Recherche Scientifique

Sodium 2-(trimethylsilyl)ethane-1-sulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonic acids and sulfides.

Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.

Industry: The compound is used in the production of surfactants, detergents, and other industrial chemicals.

Mécanisme D'action

Target of Action

Sodium 2-(trimethylsilyl)ethane-1-sulfonate is a chemical compound used in various chemical synthesis studies

Mode of Action

It is known to be used in chemical synthesis , suggesting that it may interact with other compounds to facilitate chemical reactions.

Biochemical Pathways

It is used in chemical synthesis , indicating that it may participate in various chemical reactions and potentially influence multiple biochemical pathways.

Pharmacokinetics

As a chemical used in synthesis , its bioavailability would depend on the specific context of its use.

Result of Action

Given its role in chemical synthesis , it likely contributes to the formation of new compounds or the modification of existing ones.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Sodium 2-(trimethylsilyl)ethane-1-sulfonate. It’s worth noting that the compound’s effectiveness in chemical synthesis may be affected by factors such as temperature, pH, and the presence of other chemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(trimethylsilyl)ethane-1-sulfonate typically involves the reaction of vinyltrimethylsilane with sodium bisulfite. The reaction is catalyzed by tert-butyl perbenzoate, leading to the formation of the sulfonate salt . The reaction conditions generally include a controlled temperature and the use of an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of sodium 2-(trimethylsilyl)ethane-1-sulfonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through crystallization and filtration processes.

Analyse Des Réactions Chimiques

Types of Reactions: Sodium 2-(trimethylsilyl)ethane-1-sulfonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form sulfides.

Substitution: It participates in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Sulfides.

Substitution: Various substituted organosilicon compounds.

Comparaison Avec Des Composés Similaires

- Sodium methanesulfonate

- Sodium ethanesulfonate

- Sodium propanesulfonate

Comparison: Sodium 2-(trimethylsilyl)ethane-1-sulfonate is unique due to the presence of the trimethylsilyl group, which imparts increased stability and reactivity compared to other sulfonates. This makes it particularly useful in reactions requiring high selectivity and stability.

Activité Biologique

Sodium 2-(trimethylsilyl)ethane-1-sulfonate (NaTES) is an organosulfur compound with the molecular formula (CH₃)₃SiCH₂CH₂SO₃Na. This compound is recognized for its unique properties, including high solubility in water and stability, which make it valuable in various fields, particularly in organic synthesis and material sciences. This article delves into its biological activity, focusing on its applications in biochemical processes, synthesis of biologically active molecules, and potential therapeutic uses.

NaTES is synthesized through several methods, including the reaction of 2-(trimethylsilyl)ethanesulfonyl chloride with sodium hydroxide. An efficient route involves the use of vinyltrimethylsilane and sodium bisulfite, catalyzed by tert-butyl perbenzoate. The compound appears as a white crystalline solid and serves as a versatile reagent due to its sulfonate functionality.

Biological Activity Overview

While NaTES does not exhibit direct biological activity akin to pharmaceuticals, it plays a crucial role in the synthesis of biologically active compounds. Its primary biological applications include:

- Protecting Group for Amines : NaTES is utilized as a protecting group during peptide synthesis. This function is essential in the development of sulfonamide-based drugs, which have significant therapeutic potential .

- Sulfation Mechanism : The compound's sulfonate group can enhance the solubility and excretion of drugs, thereby reducing toxicity. Sulfation is a critical metabolic process that modifies various endogenous and exogenous molecules to facilitate their elimination from the body .

Comparative Analysis

To better understand NaTES's role in biological applications, a comparison with similar compounds can be insightful. Below is a table highlighting key features:

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| Sodium 2-(trimethylsilyl)ethane-1-sulfonate | Organosulfur compound with sulfonate group | Versatile reagent for sulfonylation |

| 2-(Trimethylsilyl)ethanesulfonic acid | Related acid form | Primarily used as a buffer in biochemical assays |

| Triethylamine 2-(trimethylsilyl)ethane-1-sulfonate | Contains triethylamine instead of sodium | Different base properties affecting reactivity |

| Sodium bisulfite | Common reducing agent | Often used in conjunction with NaTES for synthesis |

Case Study 1: Peptide Synthesis

In peptide synthesis, NaTES has been shown to effectively protect amine groups, facilitating the formation of complex structures without unwanted side reactions. For instance, researchers have successfully utilized NaTES in synthesizing glycopeptides that exhibit enhanced biological activity against specific pathogens .

Case Study 2: Drug Development

Recent studies indicate that compounds synthesized using NaTES as a protective group display improved pharmacokinetic profiles. For example, sulfonamide derivatives synthesized with NaTES demonstrated increased solubility and bioavailability compared to their unprotected counterparts .

Propriétés

IUPAC Name |

sodium;2-trimethylsilylethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14O3SSi.Na/c1-10(2,3)5-4-9(6,7)8;/h4-5H2,1-3H3,(H,6,7,8);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHUMJJXIKNLAH-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NaO3SSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635618 |

Source

|

| Record name | Sodium 2-(trimethylsilyl)ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18143-40-3 |

Source

|

| Record name | Sodium 2-(trimethylsilyl)ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.